N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-6-9-19(28-3)17(11-13)23-21(27)20(26)22-16-8-7-15-5-4-10-24(14(2)25)18(15)12-16/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLCSEDYTAIKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 1-acetyl-1,2,3,4-tetrahydroquinoline: This can be achieved by the cyclization of an appropriate precursor, such as aniline, with acetyl chloride under acidic conditions.
Introduction of the ethanediamide moiety: This step involves the reaction of the 1-acetyl-1,2,3,4-tetrahydroquinoline with an appropriate diamine, such as N-(2-methoxy-5-methylphenyl)ethanediamine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or other substituted quinoline derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Application in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Biological Research: Use in studying biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s ethanediamide core is shared with several biologically active analogs. Key comparisons include:
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy and methyl groups (electron-donating) contrast with Compound 273’s chloro and fluoro substituents (electron-withdrawing). This difference may influence binding affinity and selectivity toward polar or hydrophobic enzyme active sites.
- Linker Modifications : While all three compounds retain the ethanediamide linker, substituents on the aromatic rings dictate solubility and metabolic stability. The acetyl group in the target compound may enhance lipophilicity compared to Compound 274’s hydroxyethyl group.
Binding and Docking Studies
The 1-acetyl-tetrahydroquinolinyl group may mimic natural substrates in enzymes requiring planar aromatic interactions, while the methoxy-methylphenyl group could enhance π-π stacking.
Pharmacological Hypotheses
- Metabolic Stability : The acetyl group in the target compound may reduce first-pass metabolism compared to Compound 273’s carbamimidamido group, which is prone to hydrolysis.
- Target Selectivity : The methyl and methoxy groups could confer selectivity toward enzymes preferring hydrophobic pockets (e.g., tyrosine kinases), whereas Compound 273’s halogenated phenyl group might target electrophilic-active sites (e.g., serine proteases).
Methodological Considerations
Structural determination of such compounds often relies on X-ray crystallography facilitated by software like SHELX .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core and an aromatic moiety, which contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{24}N_{4}O_{3} |
| Molecular Weight | 356.42 g/mol |
| LogP | 2.825 |
| Polar Surface Area | 54.56 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in signal transduction pathways. Notably, it may modulate the PI3K/AKT pathway, which plays a crucial role in cell proliferation and survival.
Potential Molecular Targets:
- Kinases: Involved in various signaling pathways.
- Receptors: Modulation can lead to altered cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related tetrahydroquinoline derivatives demonstrate antiproliferative effects against various cancer cell lines.
Case Study:
A study evaluated the anticancer effects of tetrahydroquinoline derivatives on the MCF-7 breast cancer cell line. The results indicated that certain derivatives had IC50 values as low as 0.67 µM, suggesting potent activity against cancer cells .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Its structural similarities to known neuroprotective agents suggest it may inhibit neurodegenerative processes.
Research Findings:
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential use in treating neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core: Achieved through the Povarov reaction.
- Acetylation: The core is acetylated using acetic anhydride.
- Coupling: The acetylated product is then coupled with the methoxy-substituted aromatic compound using coupling agents like DCC.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the tetrahydroquinoline core (e.g., acetylation at the 1-position) followed by coupling with the 2-methoxy-5-methylphenyl moiety via an ethanediamide linker. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates, while ethanol may aid in crystallization .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acetyl chloride addition) to suppress side reactions .
- Data Validation : Monitor reaction progress via TLC or HPLC, targeting ≥95% purity post-purification (recrystallization or column chromatography) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify acetyl groups (δ ~2.1–2.3 ppm for CH₃), tetrahydroquinoline protons (δ 1.5–2.8 ppm for saturated ring), and methoxy groups (δ ~3.8 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of acetyl or methoxy groups) .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity in pharmacological research?
- Methodological Answer :
- Receptor binding assays : Screen against targets like GPCRs or kinases using radioligand displacement or fluorescence polarization .
- Cellular viability assays : Employ MTT or ATP-based assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between in vitro bioactivity and predicted target binding?
- Methodological Answer :
- Molecular docking (AutoDock, Glide) : Simulate ligand-protein interactions (e.g., with kinase domains) to identify steric clashes or electrostatic mismatches .
- MD simulations (GROMACS) : Assess binding stability over 50–100 ns trajectories; analyze RMSD/RMSF plots to detect conformational shifts .
- Free energy calculations (MM/PBSA) : Quantify binding affinities and compare with experimental IC₅₀ values to validate models .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducible pharmacological studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratio) and reduce impurity formation .
- Quality Control (QC) : Standardize HPLC protocols (e.g., C18 column, 0.1% TFA in mobile phase) for consistent purity assessments .
Q. How do substituents on the tetrahydroquinoline and aryl moieties influence metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS; calculate t₁/₂ .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the aryl ring to reduce oxidative metabolism .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvent systems?
- Methodological Answer :
- Solubility parameter (Hansen) analysis : Compare δD, δP, δH values of solvents (e.g., DMSO vs. ethanol) to identify polarity mismatches .
- Co-solvency studies : Test binary mixtures (e.g., water-PEG 400) to enhance solubility without precipitation .
- Thermodynamic profiling : Perform DSC/TGA to detect polymorphic forms affecting solubility .
Experimental Design
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent PK studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma samples for bioavailability (AUC) and clearance rate calculations .
- Toxicogenomics : Profile liver/kidney tissues via RNA-seq to identify off-target gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
